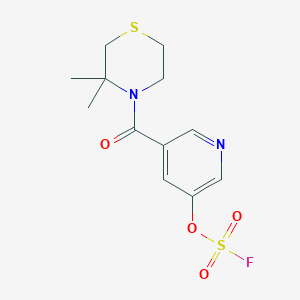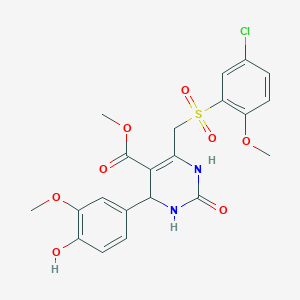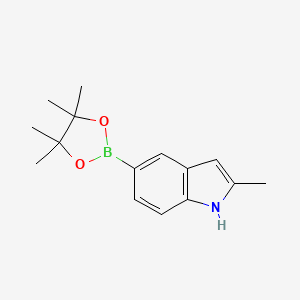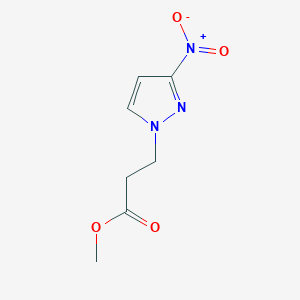
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine, also known as FST, is a chemical compound that has been extensively studied for its potential applications in scientific research. FST is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism Of Action
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine's mechanism of action is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, as mentioned above. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have a wide range of biochemical and physiological effects, including inhibition of carbonic anhydrase IX, anti-inflammatory effects, and antioxidant effects. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One major advantage of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its versatility and wide range of potential applications in scientific research. However, one limitation of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are numerous potential future directions for research involving 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further studied for its potential applications in treating neurodegenerative diseases. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, the mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further elucidated to better understand its overall effects.
In conclusion, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is a valuable tool for scientific research with a wide range of potential applications. Its inhibition of carbonic anhydrase IX, anti-inflammatory and antioxidant effects, and neuroprotective properties make it a promising compound for further study. Future research could focus on exploring its potential applications in treating neurodegenerative diseases and elucidating its mechanism of action.
Synthesis Methods
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine can be synthesized using a variety of methods, including the reaction of 5-fluoropyridine-3-carboxylic acid with thiomorpholine and sulfonyl chloride. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been used in numerous scientific studies to investigate its potential applications in various fields. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
properties
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S2/c1-12(2)8-20-4-3-15(12)11(16)9-5-10(7-14-6-9)19-21(13,17)18/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMLSFCNKOJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)
![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)
